5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, characterized by its unique structure and potential applications in various scientific fields. Its chemical formula is and it has a molecular weight of approximately 227.17 g/mol. This compound is notable for its difluoromethoxy group, which enhances its chemical properties and biological activity.
The compound can be sourced from various chemical suppliers and is often used in research settings due to its interesting pharmacological properties. It is classified under the category of heterocyclic compounds, specifically oxadiazoles, which are known for their diverse biological activities including antimicrobial and anti-inflammatory effects .
5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine falls under the classification of organic compounds with a specific focus on heterocycles. The oxadiazole ring structure plays a crucial role in its chemical reactivity and biological interactions.
The synthesis of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and minimize side reactions. The use of inert atmospheres may also be necessary to prevent degradation of sensitive intermediates.
The molecular structure of 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine features a phenyl ring substituted with a difluoromethoxy group at one position and an oxadiazole ring at another. The arrangement of these groups contributes to its unique chemical properties.
5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine can undergo various chemical reactions typical for oxadiazole derivatives:
These reactions often require specific catalysts or reagents to facilitate transformation while maintaining structural integrity.
The mechanism of action for 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine primarily relates to its interaction with biological targets:
Research indicates that derivatives of oxadiazoles exhibit significant biological activity due to their ability to interact with various cellular targets through hydrogen bonding and hydrophobic interactions .
Relevant analyses suggest that these properties are crucial for determining the compound's suitability for various applications .
5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine has potential applications in several scientific fields:
The 1,3,4-oxadiazole ring is a five-membered heterocycle featuring one oxygen and two nitrogen atoms within its aromatic structure. This scaffold has emerged as a privileged pharmacophore in medicinal chemistry due to its unique physicochemical properties. Its planar, electron-deficient nature enables efficient π-π stacking interactions with biological targets, while the nitrogen and oxygen atoms serve as hydrogen bond acceptors, facilitating strong binding interactions with enzymes and receptors [1] [7]. The resonance energy of approximately 167.4 kJ/mol contributes to its exceptional thermal stability, making it resilient under physiological conditions [7].
As a bioisostere for ester and amide functionalities, the 1,3,4-oxadiazole ring addresses metabolic instability associated with these groups. Unlike esters, it resists enzymatic hydrolysis, thereby improving the pharmacokinetic profiles of drug candidates [1] [9]. This bioisosteric replacement has been leveraged in FDA-approved drugs, including the anticancer agent Zibotentan (targeting endothelin receptors) and the antiviral Raltegravir (HIV integrase inhibitor) [1] [7]. The scaffold's versatility is further demonstrated by its ability to adopt both electron-donating and electron-withdrawing substituents at its 2- and 5-positions, enabling fine-tuning of electronic properties and binding affinity [5] [9].
Table 1: Key Physicochemical Properties of 1,3,4-Oxadiazole Scaffold
Property | Value/Characteristic | Biological Implication |
---|---|---|
Aromaticity | Moderate (conjugated diene) | Facilitates π-π stacking with protein residues |
Hydrogen Bond Acceptors | 2 nitrogen atoms, 1 oxygen atom | Enhanced receptor binding and solubility |
Resonance Energy | ~167.4 kJ/mol | Thermal and metabolic stability |
Bioisosteric Equivalence | Esters, amides, carbamates | Improved metabolic resistance |
Dipole Moment | ~2.5 Debye | Polar interactions with target sites |
The difluoromethoxy (–OCF₂H) group attached to phenyl rings represents a strategic fluorine incorporation in medicinal chemistry. This moiety combines the strong electron-withdrawing effect of fluorine atoms with moderate lipophilicity, significantly influencing a molecule's electronic profile and distribution. The σₚ (Hammett constant) of –OCF₂H is approximately +0.38, indicating its moderate electron-withdrawing nature, which polarizes the phenyl ring and influences the electron density of adjacent pharmacophores [5] [9].
The meta-substitution pattern on the phenyl ring (as seen in 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine) offers distinct advantages for target engagement. Meta-substituted arenes often provide optimal spatial orientation for interacting with hydrophobic enzyme pockets while avoiding steric clashes observed with ortho-substituted analogs [5]. The difluoromethoxy group enhances metabolic stability by resisting oxidative dealkylation—a common degradation pathway for traditional methoxy groups—due to the strength of C–F bonds. Additionally, fluorine atoms reduce basicity and polar surface area, improving blood-brain barrier penetrability in CNS-targeting compounds [9].
This substitution is prevalent in pharmaceuticals like Pantoprazole (antiulcer) and Riluzole (ALS treatment), underscoring its therapeutic utility. When conjugated with the 1,3,4-oxadiazole scaffold, the difluoromethoxy phenyl group creates a synergistic pharmacophore with balanced lipophilicity (log P ≈ 2–3) and enhanced target affinity [5] [9].
Table 2: Impact of Difluoromethoxy Phenyl Substitution on Drug Properties
Property | Effect of –OCF₂H Group | Consequence for Drug Design |
---|---|---|
Lipophilicity | Moderate increase (π = +0.6 vs. –OCH₃) | Improved membrane permeability |
Metabolic Stability | Resistance to CYP450-mediated oxidation | Extended half-life and reduced clearance |
Electronic Effects | Moderate σ-electron withdrawal | Enhanced electrophilicity of adjacent groups |
Steric Bulk | Larger than –OCH₃, smaller than –OCF₃ | Optimal fit for hydrophobic pockets |
Conformational Rigidity | Restricted rotation due to steric demand | Defined spatial orientation for receptor binding |
The therapeutic application of oxadiazoles spans over eight decades, marked by seminal discoveries and synthetic innovations. The foundational chemistry was established in 1884 by Tiemann and Krüger, who first synthesized oxadiazole derivatives via amidoxime cyclization [9]. However, it was not until the mid-20th century that their biological potential was systematically explored. Early derivatives like Furamizole (antibiotic) and Nesapidil (antiarrhythmic) demonstrated the scaffold's versatility in the 1960–1980s [7].
A transformative breakthrough occurred with the development of Raltegravir (FDA-approved in 2007), featuring a 1,3,4-oxadiazole-2-one core that chelates magnesium ions in HIV integrase. This established oxadiazoles as critical motifs for targeting metalloenzymes [1] [7]. Concurrently, Zibotentan (phase III for prostate cancer) showcased the scaffold's efficacy in disrupting protein-protein interactions via endothelin receptor antagonism [1].
Synthetic methodologies have evolved substantially from early harsh cyclodehydration conditions (P₂O₅, SOCl₂) to contemporary catalytic and green chemistry approaches. Key advances include:
The discovery of naturally occurring oxadiazoles (e.g., phidianidines A/B from marine mollusks in 2011) further validated their biological relevance, exhibiting nanomolar cytotoxicity and receptor modulation [9].
Table 3: Historical Milestones in Oxadiazole Drug Development
Era | Key Development | Representative Agent | Therapeutic Area |
---|---|---|---|
1960s | First-generation oxadiazole drugs | Furamizole | Antibacterial |
1980–1990s | Cardiovascular applications | Nesapidil, Tiodazosin | Antihypertensive |
2007 | HIV integrase inhibition | Raltegravir | Antiviral |
2010–Present | Targeted oncology therapeutics | Zibotentan | Anticancer |
2011 | Discovery of natural oxadiazoles | Phidianidine A/B | Cytotoxic, CNS modulation |
The structural evolution reflects a trend toward molecular hybridization, where 1,3,4-oxadiazoles are conjugated with bioactive moieties like benzimidazoles (e.g., antitumor compounds) or triazoles (e.g., antimicrobial hybrids) [5] [7]. This approach maximizes the pharmacophoric synergy seen in advanced candidates like 5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine, which integrates the metabolic resilience of difluoromethoxy with the target versatility of the oxadiazole core.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3